molecular formula C17H19NO4 B5738423 N-cyclohexyl-7-methoxy-2-oxo-2H-chromene-3-carboxamide

N-cyclohexyl-7-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5738423
M. Wt: 301.34 g/mol
InChI Key: ONRFVSQOYPNMKO-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CR-8, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development.

Scientific Research Applications

Crystal Structure and Conformation

Research on compounds structurally similar to N-cyclohexyl-7-methoxy-2-oxo-2H-chromene-3-carboxamide, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, has focused on their crystal structure and conformation. These studies reveal that these compounds can adopt anti-rotamer conformations about the C-N bond and exhibit different spatial arrangements of their atomic components, influencing their physical and chemical properties (Reis et al., 2013).

Synthesis and Eco-Friendly Approaches

The synthesis of related 2-imino and 2-oxo-2H-chromene-3-carboxamides, including eco-friendly methods, has been a significant area of study. For instance, a simple and environment-friendly approach for synthesizing these compounds was reported, highlighting the importance of sustainable methods in chemical synthesis (Proença & Costa, 2008).

Antimicrobial Activities

Research has also explored the antimicrobial properties of compounds similar to N-cyclohexyl-7-methoxy-2-oxo-2H-chromene-3-carboxamide. Studies indicate that certain derivatives exhibit significant antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Helal et al., 2010).

Chemical Reactions and Derivatives

The chemical reactions involving N-cyclohexyl-7-methoxy-2-oxo-2H-chromene-3-carboxamide and its derivatives have been a subject of interest. For example, studies on the synthesis of various chromene derivatives and their potential applications in different fields, such as pharmaceuticals, have been conducted (Ukhov et al., 2021).

Novel Synthesis Methods

Innovative synthesis methods for creating derivatives of 2H-chromene-3-carboxamide have been developed. These methods aim at enhancing the efficiency and yield of the synthesis process, contributing to the broader application of these compounds in various scientific fields (Vodolazhenko et al., 2012).

properties

IUPAC Name

N-cyclohexyl-7-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-21-13-8-7-11-9-14(17(20)22-15(11)10-13)16(19)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRFVSQOYPNMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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